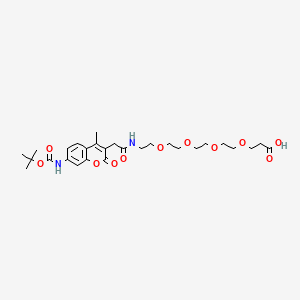![molecular formula C8H9N3 B15339872 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound belonging to the triazolopyridine family This compound features a fused ring system comprising a pyridine ring and a triazole ring, with an ethyl group attached to the seventh position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multistep organic reactions. One common method is the cyclization of 2-ethylpyridine-3-carboxylic acid hydrazide with hydrazine hydrate under acidic conditions[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction proceeds through the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to form the triazolopyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution typically involves halogenation with bromine (Br₂) or chlorination with chlorine (Cl₂). Nucleophilic substitution can be achieved using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: : Its derivatives are used in the production of materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which 7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific signaling pathways or modulation of gene expression.
Comparison with Similar Compounds
7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine is structurally similar to other triazolopyridines, such as 1,2,4-triazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyridazine. its unique ethyl group at the seventh position imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
List of Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine
1,2,4-Triazolo[1,5-a]pyridazine
1,2,4-Triazolo[1,5-a]pyridine
1,2,4-Triazolo[1,5-a]pyrazine
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
7-ethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7-3-4-11-8(5-7)9-6-10-11/h3-6H,2H2,1H3 |
InChI Key |
VDAFXEHMWKHSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=NN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



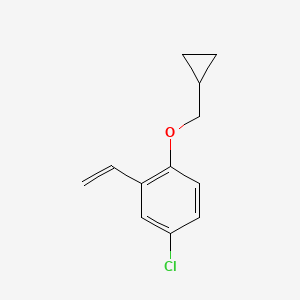
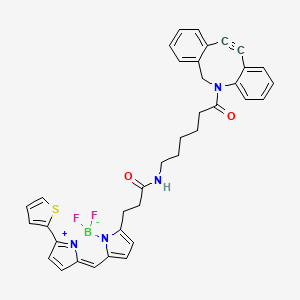
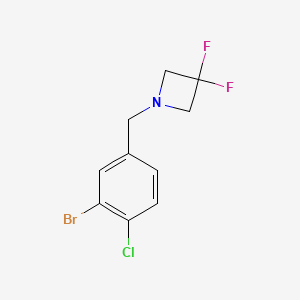
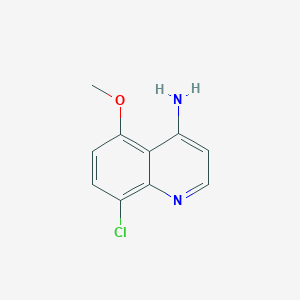
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)

![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)
![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)
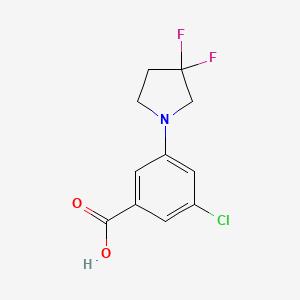

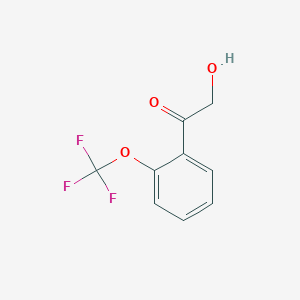
[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
